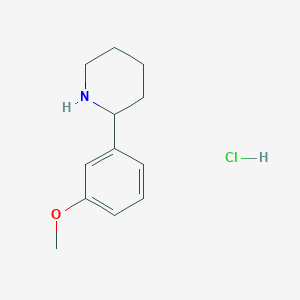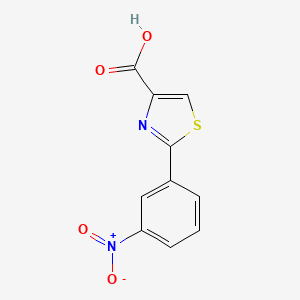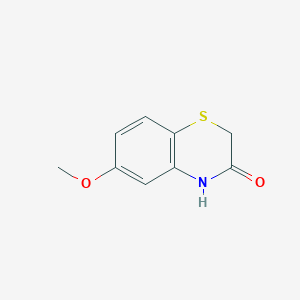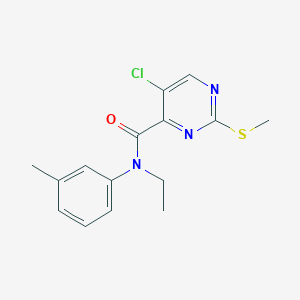
4-(Benzyloxy)-2-(2,6-difluorophenyl)-5-methyl-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a thiazole, which is a type of heterocyclic compound. The thiazole ring, a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms, is a key component of this molecule. The molecule also contains a benzyloxy group and a difluorophenyl group attached to the thiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring, along with the benzyloxy and difluorophenyl groups. The exact structure would depend on the positions of these groups on the thiazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Synthesis and Chemical Applications
Antimicrobial Activity : A series of substituted 5,2-bis-thiazoles derivatives were synthesized, including 2-(4-(benzyloxy)phenyl)-4-methyl-5-(4-substituted thiazol-2-yl)thiazole, which exhibited mild to moderate antimicrobial activity against various bacteria (Borde, Jadhav, Dhavse, & Munde, 2018).
Synthesis of Hydroxy-Substituted Derivatives : The molecule is used in the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, serving as building blocks in drug discovery (Durcik et al., 2020).
Fused-Ring Heterocycles Synthesis : It's involved in the synthesis of highly functionalized fused-ring heterocycles, demonstrating its utility in complex chemical syntheses (Silva, Henry, & Pittman, 2012).
Ionic Liquids : The compound, particularly its derivatives like 4- and 5-methyl thiazole, is used in the creation of organic ionic liquids which promote reactions like the benzoin condensation (Davis & Forrester, 1999).
Biological and Pharmacological Research
Antifungal Activity : The compound is utilized in the synthesis of oxadiazole derivatives with significant antifungal activity against various fungal pathogens (Nimbalkar et al., 2016).
Anticancer Research : It serves as a precursor in the synthesis of benzamides with considerable anticancer activity against multiple cancer cell lines (Ravinaik et al., 2021).
Antimicrobial and Antiproliferative Activities : The compound is involved in the synthesis of thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety, showing promising antimicrobial and antiproliferative activities (Mansour et al., 2020).
Antioxidant Investigation : It's used in the synthesis of hydrazones with notable antimicrobial and antioxidant properties (Nastasă et al., 2015).
Molecular Aggregation Studies : Research on molecular aggregation in various systems utilizes derivatives of this compound, contributing to understanding molecular interactions (Matwijczuk et al., 2016).
Corrosion Inhibition : Thiazole derivatives, including those related to the compound , have been studied for their efficacy as corrosion inhibitors in various acid solutions (Quraishi & Sharma, 2005).
Future Directions
properties
IUPAC Name |
2-(2,6-difluorophenyl)-5-methyl-4-phenylmethoxy-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2NOS/c1-11-16(21-10-12-6-3-2-4-7-12)20-17(22-11)15-13(18)8-5-9-14(15)19/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKUQKYDJZRNPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=C(C=CC=C2F)F)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-2-(2,6-difluorophenyl)-5-methyl-1,3-thiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(3-Fluorophenyl)-6-oxopyridazin-1-yl]-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide](/img/structure/B2466761.png)



![6-(tert-butyl)-2-{[4-(tert-butyl)benzyl]sulfanyl}-4(3H)-pyrimidinone](/img/structure/B2466767.png)
![((3aR,7aS)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxol-5-yl)trimethylsilane (racemic)](/img/structure/B2466768.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2466770.png)
![ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2466771.png)
![(1R,3R,4S,6S)-4-tert-Butoxycarbonylamino-4,7,7-trimethyl-bicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B2466773.png)

![3-benzyl-8-fluoro-5-(2-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2466776.png)

![9-bromo-2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2466781.png)
